![molecular formula C8H10BrNO2S B6287956 2-Bromo-6,N-dimethyl-benzenesulfonamide, 95% CAS No. 2022630-89-1](/img/structure/B6287956.png)
2-Bromo-6,N-dimethyl-benzenesulfonamide, 95%
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Description
Scientific Research Applications
Medicinal Chemistry
Sulfonamides, including 2-bromo-N,6-dimethylbenzene-1-sulfonamide, are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Organic Synthesis
The sulfonamide group is a useful tool in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This makes 2-bromo-N,6-dimethylbenzene-1-sulfonamide potentially useful in the synthesis of complex organic molecules.
Research and Development
This compound is used for research and development purposes . It can be used in laboratory settings to study its properties and potential applications.
Material Science
Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research may use this compound in their studies .
Biophysical Interactions
Sulfonamides have been studied for their biophysical interactions . This could potentially make 2-bromo-N,6-dimethylbenzene-1-sulfonamide useful in biophysical research.
Synthetic Tool
The sulfonamide motif, including 2-bromo-N,6-dimethylbenzene-1-sulfonamide, can be used as a synthetic tool . It has various applications and advantages in organic synthesis .
properties
IUPAC Name |
2-bromo-N,6-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(9)8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAVUYKNCSSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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